N-(2-benzoylphenyl)-2-chloro-N-methylacetamide
CAS No.:
Cat. No.: VC17983559
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClNO2 |
|---|---|
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | N-(2-benzoylphenyl)-2-chloro-N-methylacetamide |
| Standard InChI | InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
| Standard InChI Key | LMOLQIXBWVLZHN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide belongs to the acetamide family, featuring a benzoylphenyl moiety and a chloro-substituted acetamide chain. Key structural attributes include:
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Molecular Formula: C₁₆H₁₄ClNO₂
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Molecular Weight: 287.74 g/mol
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IUPAC Name: N-(2-benzoylphenyl)-2-chloro-N-methylacetamide
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SMILES: CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl
The benzoyl group introduces aromaticity and electron-withdrawing effects, while the chloro and methyl substituents influence steric and electronic properties .
Physicochemical Properties
While empirical data for this exact compound is sparse, analogs suggest the following properties:
| Property | Value/Description |
|---|---|
| Lipophilicity (logP) | ~2.5 (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Not reported |
| Stability | Stable under inert conditions |
The chloro group enhances electrophilicity, making the compound reactive toward nucleophiles .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves acylation of 2-aminobenzophenone with chloroacetyl chloride. A base such as triethylamine is used to neutralize HCl formed during the reaction. The process proceeds as follows:
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Reaction Setup: 2-Aminobenzophenone is dissolved in anhydrous dichloromethane.
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Acylation: Chloroacetyl chloride is added dropwise at 0°C, followed by triethylamine.
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Stirring: The mixture is stirred at room temperature for 12–24 hours.
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Workup: The product is extracted, washed, and purified via column chromatography .
Key Reaction:
Industrial Production
Continuous flow chemistry is employed for scalable synthesis, ensuring efficient mixing and temperature control. This method reduces reaction times and improves yield compared to batch processes .
Chemical Reactivity
Nucleophilic Substitution
The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives:
Oxidation and Reduction
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Oxidation: The benzoyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
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Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 2-(2-hydroxyphenyl)-N-methylacetamide .
Biological Activity and Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing anti-inflammatory and analgesic agents. Structural analogs (e.g., 2-(2-amino-3-benzoylphenyl)acetamides) exhibit:
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Anti-inflammatory Activity: Comparable to indomethacin in rodent models.
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Analgesic Effects: Significant pain reduction in hot-plate tests .
Comparison with Structural Analogs
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2)
This dichloro derivative (C₁₆H₁₃Cl₂NO₂) differs by an additional chloro substituent on the phenyl ring, enhancing lipophilicity (logP ~3.0) and altering reactivity .
2-Chloro-N-methylacetamide (CAS 96-30-0)
A simpler analog (C₃H₆ClNO) used in synthesizing antipsychotics like remoxipride. Lacks aromatic groups, reducing steric hindrance .
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